molecular formula C15H15BrN2O3 B8420072 2-[Benzyl-(4-bromo-2-nitro-phenyl)-amino]-ethanol

2-[Benzyl-(4-bromo-2-nitro-phenyl)-amino]-ethanol

Cat. No.: B8420072
M. Wt: 351.19 g/mol
InChI Key: AYKIRZKRMHFEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl-(4-bromo-2-nitro-phenyl)-amino]-ethanol is a useful research compound. Its molecular formula is C15H15BrN2O3 and its molecular weight is 351.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

2-(N-benzyl-4-bromo-2-nitroanilino)ethanol

InChI

InChI=1S/C15H15BrN2O3/c16-13-6-7-14(15(10-13)18(20)21)17(8-9-19)11-12-4-2-1-3-5-12/h1-7,10,19H,8-9,11H2

InChI Key

AYKIRZKRMHFEKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dibromonitrobenzene (40 g) and N-benzylethanolamine (40.4 ml) in 1-butanol (160 ml) was heated at reflux for 18 hours then a further portion (20.2 ml) of N-benzylethanolamine was added and refluxing was continued for a further hour. The reaction mixture was evaporated under reduced pressure (2.7 kPa) at 40° C. and the residue was treated with water (500 ml) and the mixture was then extracted three times with diethyl ether (250 ml). The combined organic extracts were washed with hydrochloric acid (180 ml, 1N), then with an aqueous sodium hydrogen carbonate solution (20 ml, 5%), then twice with distilled water (50 ml), then dried over magnesium sulphate and then evaporated under reduced pressure (2.7 kPa) at 40° C. The resulting brown oil (47.1 g) was subjected to flash chromatography on silica (0,040-0,063 mm) eluting with dichloromethane to give the title compound (19.66 g) as a red oil. 1H NMR, 400 MHz, (CD3)2SO: δ3.1 (t, 2H); 3.5 (q, 2H); 4.5 (s, 2H); 4.6 (t, 1H); 7.3 (m, 6H); 7.6 (dd, J=8 Hz and J=1.5 Hz, 1H); 8 (d, J=1.5 Hz, 1H). MS (EI): M+ 352 and 350 (5%), 321 and 319 (20%), 91 (100%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step Two

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